Diazirino-PC
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215418 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65114-56-9 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Research Findings and Data Tables
General Methodologies for Diazirine Moiety Integration into Lipid Scaffolds
Diazirines are three-membered cyclic compounds containing one carbon and two nitrogen atoms, characterized by a C=N double bond. Their utility in photoaffinity labeling stems from their ability to undergo photolysis upon exposure to UV light (typically in the 350–380 nm range), extruding nitrogen gas and generating highly reactive singlet carbenes researchgate.netnih.govlifechemicals.comresearchgate.net. These carbenes can efficiently insert into C–H, N–H, or O–H bonds of neighboring molecules, forming stable covalent adducts researchgate.netnih.govnsf.gov.
The integration of the diazirine moiety into lipid scaffolds, including phosphatidylcholine, generally involves either the synthesis of lipid precursors already bearing a diazirine group or the attachment of a pre-formed diazirine unit. Pioneering work by researchers like Khorana and Richards demonstrated the synthesis of diazirine-labeled phosphatidylcholine lipids, laying the groundwork for their application in studying lipid-protein interactions researchgate.netnih.gov. Typically, the diazirine group is incorporated into the hydrophobic acyl chains of the lipid, though modifications to the polar headgroup have also been explored researchgate.netresearchgate.net. A common strategy involves the synthesis of fatty acid analogues functionalized with diazirine groups, which are then esterified to the glycerol (B35011) backbone of phosphatidylcholine nih.govcapes.gov.br.
Advanced Synthetic Approaches for Phosphatidylcholine Derivatives
The synthesis of specific this compound derivatives aims to create probes that accurately mimic the biological function of natural phosphatidylcholine while incorporating the photoreactive diazirine. Advanced synthetic routes focus on precise placement of the diazirine group to optimize interaction capture and subsequent analysis.
One prevalent approach involves functionalizing the fatty acyl chains. For instance, diazirine moieties, often in the form of aromatic derivatives like p-(3-trifluoromethyldiazirino)phenyl, are attached to the terminal (ω-carbon) positions of fatty acid chains. These functionalized fatty acids are then coupled to the sn-2 position of a glycerol backbone, creating photoactivatable phosphatidylcholine analogues nih.govcapes.gov.br. These modified lipids can be incorporated into artificial membranes or liposomes to study their interactions with membrane proteins researchgate.netrsc.org. Research has also focused on synthesizing PC analogues where the diazirine group is directly integrated within the alkyl chain, rather than as an aromatic substituent, potentially offering different labeling characteristics researchgate.net. Furthermore, the development of "clickable" photoactivatable PC analogues, which combine the diazirine photocrosslinker with a bioorthogonal handle, has significantly advanced the field by enabling both covalent capture and subsequent enrichment of interacting partners nsf.govrsc.orgchemrxiv.org.
Optimization of Reaction Conditions and Stereochemical Control in this compound Synthesis
The synthesis of diazirine compounds can present challenges, necessitating careful optimization of reaction conditions to achieve high yields and purity nih.govclockss.org. The choice between alkyl and aryl diazirines is significant; while alkyl diazirines are less sterically demanding, they may be less stable and prone to isomerization into diazo intermediates, which can lead to non-specific labeling nih.govclockss.orgnih.gov. Aryl diazirines, particularly trifluoromethylphenyl diazirines (TPDs), generally offer superior thermal and chemical stability and exhibit more efficient carbene generation, thereby minimizing undesirable side reactions nih.govresearchgate.netclockss.org.
The efficiency of photoaffinity labeling with diazirine probes is often quantified by the yield of crosslinking. For example, studies using diazirine-generating probes to label dipalmitoyl phosphatidylcholine reported crosslinking yields of 15–20% nih.gov. Identification of the specific amino acid residues targeted by the carbene intermediate on proteins is also a critical outcome, with studies identifying residues such as Tyr54, Tyr175, Asp177, Val171, and Met173 in the context of phosphatidylcholine transfer protein interactions, depending on the specific diazirine-containing fatty acid chain capes.gov.br.
While the diazirine moiety itself may not always introduce stereochemical complexity, the synthesis of the phosphatidylcholine backbone requires careful control of stereocenters, particularly at the glycerol moiety. Modern synthetic approaches prioritize efficient incorporation of the diazirine and other functional groups while preserving the structural integrity and stereochemistry of the lipid. Ongoing research into novel diazirine scaffolds, such as cyclobutane (B1203170) diazirines, aims to enhance labeling specificity by reducing pH-dependent reactivity nih.gov.
Modular Derivatization of this compound Probes for Functional Conjugation
To maximize the utility of this compound probes, they are frequently modified with additional functional groups. This modular derivatization strategy allows for the creation of tailored probes suited for specific experimental requirements, such as enhanced detection, targeted enrichment, or visualization of protein-lipid interactions.
A cornerstone of modern bioorthogonal chemistry is the integration of "click chemistry" handles, such as terminal alkynes or azides, into the structure of this compound nsf.govrsc.orgchemrxiv.org. These functional groups are prized for their metabolic stability and their ability to undergo highly specific and efficient reactions with complementary partners—for example, alkynes with azides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)—under mild, physiological conditions nih.govchemrxiv.orgscience.govwikipedia.orgnobelprize.org.
The strategic combination of a diazirine photocrosslinker with an alkyne handle on a PC analogue allows for the initial photo-induced covalent capture of interacting proteins. Subsequently, the alkyne moiety serves as a reactive site for facile conjugation with various reporter tags, such as biotin (B1667282) or fluorescent dyes, through click chemistry lifechemicals.comnsf.govchemrxiv.org. This dual functionality greatly simplifies the detection and enrichment of labeled protein complexes, often employing mass spectrometry or Western blotting techniques nsf.govrsc.orgchemrxiv.org. Examples include the preparation of phosphatidylcholine analogues engineered to be both photoactivatable and "clickable" rsc.org.
Reporter tags are indispensable for the visualization, quantification, and isolation of protein-ligand adducts formed following photoactivation and covalent capture. These tags can encompass a range of functionalities, including fluorescent dyes for microscopy, affinity tags like biotin for streptavidin-based enrichment, or radioactive labels for sensitive detection lifechemicals.comgoogleapis.com.
For instance, once a this compound probe functionalized with an alkyne handle has covalently labeled its target proteins, the alkyne group can be readily reacted with an azide-functionalized fluorophore or biotin via click chemistry lifechemicals.comnsf.govchemrxiv.org. This enables the direct visualization of labeled proteins using fluorescence microscopy or through Western blotting with fluorescently conjugated antibodies. Affinity enrichment using biotinylated probes followed by detection with labeled avidin (B1170675) is also a common strategy. The use of reporter tags like the myc tag, for example, has been demonstrated to improve the quality of mutation detection in protein truncation tests by facilitating manipulation via immunoprecipitation and Western blotting nih.gov.
Table 1: Common Modifications and Applications of this compound Probes
| Modification Type | Example Functional Group | Purpose | Relevant Reaction Type | Citation(s) |
| Photoreactive Moiety | Diazirine | Covalent crosslinking to target proteins upon UV irradiation. | Carbene insertion into C-H, N-H, O-H bonds. | researchgate.netnih.govnsf.gov |
| Bioorthogonal Handle | Alkyne (Terminal) | Enables specific conjugation with complementary tags (e.g., azides) for detection or enrichment. | Click Chemistry (CuAAC, SPAAC). | nsf.govrsc.orgchemrxiv.orgnih.govnih.govscience.govwikipedia.orgnobelprize.org |
| Bioorthogonal Handle | Azide (B81097) | Enables specific conjugation with complementary tags (e.g., alkynes) for detection or enrichment. | Click Chemistry (CuAAC, SPAAC). | nih.govchemrxiv.orgscience.govwikipedia.orgnobelprize.org |
| Reporter Tag | Biotin | Facilitates affinity-based enrichment using streptavidin or avidin. | Avidin-biotin binding. | lifechemicals.comnsf.govchemrxiv.org |
| Reporter Tag | Fluorophores | Enables visualization of labeled proteins via fluorescence microscopy or Western blotting. | Fluorescence detection. | lifechemicals.com |
| Reporter Tag | Myc tag | Facilitates detection and manipulation via immunoprecipitation and Western blotting. | Antibody-based detection. | nih.gov |
Compound List
this compound
Phosphatidylcholine (PC)
Diazirine
Alkyl diazirines
Aryl diazirines
Trifluoromethylphenyl diazirine (TPD)
Diaziridine
Diazo compounds
Alkyne
Azide
Biotin
Myc tag
Mechanistic Dissection of Diazirine Photoreactivity Within Biological Membranes
Photochemical Activation Pathways: Formation of Carbene and Diazo Intermediates
The activation of the diazirine ring in Diazirino-PC is initiated by irradiation with UV-A light, typically at wavelengths between 350 and 365 nm. iris-biotech.deresearchgate.net This process is characterized by a multi-step photochemical reaction pathway that generates two distinct reactive intermediates: a diazo isomer and a carbene. nih.govdntb.gov.uanih.gov
Upon absorption of UV light, the strained three-membered diazirine ring can undergo one of two primary transformations. The first pathway involves the extrusion of a molecule of dinitrogen (N₂) to directly form a highly reactive and short-lived singlet carbene. rsc.orgnih.govresearchgate.net The second, and often major, pathway for alkyl diazirines involves isomerization to a more stable, linear diazo intermediate. researchgate.netnih.govnih.gov This diazo species can then subsequently lose N₂ upon further photo-excitation or thermal decomposition to yield the same carbene intermediate. nih.govnih.gov Both the carbene and the diazo intermediates are capable of reacting with neighboring molecules, but they exhibit different reactivity profiles and lifetimes, which has significant implications for crosslinking experiments. nih.govnih.gov Recent studies suggest a sequential pathway, where the diazo intermediate is generated first, followed by the formation of the carbene. researchgate.netdntb.gov.ua
| Intermediate | Formation Pathway | Key Characteristics |
|---|---|---|
| Diazo Compound | Photo-isomerization of the diazirine ring. nih.govnih.gov | Longer-lived than carbene; acts as an electrophile. nih.gov |
| Singlet Carbene | Direct N₂ extrusion from the diazirine or decomposition of the diazo intermediate. nih.govrsc.org | Highly reactive, short-lived (pico- to nanoseconds); undergoes insertion reactions. nih.goviris-biotech.de |
Intrinsic Reactivity Profiles of Diazirine-Derived Species with Amino Acid Residues
The two reactive species generated from this compound, the carbene and the diazo intermediate, display distinct preferences for reacting with different amino acid residues. This differential reactivity is a crucial factor in determining which parts of a protein become labeled.
The carbene is an exceptionally reactive intermediate characterized by its non-specific insertion into a wide variety of chemical bonds. iris-biotech.de It can readily react with C-H, O-H, N-H, and S-H bonds, making it capable, in principle, of labeling almost any amino acid residue it encounters. iris-biotech.dersc.org Its reactions are extremely fast, with lifetimes in the picosecond to nanosecond range, ensuring that labeling occurs in the immediate vicinity of the probe. nih.govresearchgate.net
In contrast, the linear diazo intermediate exhibits a more selective reactivity profile. Alkyl diazo compounds are known to react preferentially with acidic amino acid residues, namely glutamic acid (Glu) and aspartic acid (Asp). nih.govacs.orgresearchgate.net This reaction is pH-dependent and is particularly favored when the carboxylic acid side chains are protonated. nih.gov The diazo species can be protonated by the acidic residue to form a diazonium ion, which then acts as a potent alkylating agent, leading to the formation of an ester bond. nih.govnih.gov This pathway is sometimes referred to as a "pseudo-photoaffinity labeling" mechanism because it relies on the chemical reactivity of the diazo intermediate rather than the indiscriminate insertion of a carbene. nih.gov
| Intermediate | Primary Target Residues | Reaction Type | Selectivity |
|---|---|---|---|
| Carbene | All amino acids | Insertion into X-H bonds (X = C, O, N, S). iris-biotech.dersc.org | Low (proximity-driven). researchgate.net |
| Diazo Compound | Aspartic Acid (Asp), Glutamic Acid (Glu). nih.govacs.org | Alkylation (ester formation). nih.gov | High (chemically selective for protonated acids). nih.gov |
Influence of Lipid Bilayer Microenvironment on Diazirine Photochemistry and Selectivity
The unique physicochemical environment of the lipid bilayer significantly influences the photoreactivity and labeling selectivity of this compound. The hydrophobicity of the membrane core can affect the stability and reaction pathways of the photogenerated intermediates. For instance, the hydrophobic environment can offer protection from aqueous quenching, potentially increasing the efficiency of labeling within the membrane compared to reactions in the cytosol. nih.govrsc.org
Crucially, the lipid bilayer alters the local chemical environment, which can enhance the labeling of specific residues. The pKa values of the carboxylic acid side chains of aspartic and glutamic acid are known to be elevated within the nonpolar membrane interior. nih.gov This shift makes them more likely to be protonated at physiological pH, thereby increasing their reactivity toward the diazo intermediate. nih.gov This phenomenon provides a chemical basis for the observation that alkyl diazirine probes, including lipid analogs like this compound, frequently show enriched labeling of transmembrane proteins. nih.govacs.org
However, studies utilizing this compound have revealed a significant structural complication: the diazirine-containing acyl chain can exhibit unexpected "backfolding." nih.govresearchgate.netnih.gov Instead of extending linearly into the hydrophobic core as expected, the polar diazirine group can cause the chain to loop back towards the more polar lipid headgroup region at the membrane-water interface. nih.govnih.gov This conformational preference means the photoreactive group may be positioned much closer to the interface than anticipated, challenging assumptions about the depth of labeling within the membrane and impacting which protein domains are accessible for crosslinking. researchgate.netnih.gov
Evaluation of Photocrosslinking Yield and Positional Specificity in Complex Biological Systems
Positional specificity is a key advantage of photoaffinity labeling. The extremely short lifetime of the carbene intermediate ensures that it reacts only with molecules in its immediate vicinity, providing high-resolution spatial information about molecular interactions. nih.govresearchgate.net The diazo intermediate, being longer-lived, may have a slightly larger reaction radius, which could marginally decrease positional certainty. nih.gov However, the most significant challenge to interpreting the positional specificity of this compound is the observed backfolding of the modified acyl chain. nih.govresearchgate.net This behavior complicates the use of this compound for precise distance mapping, as the actual location of the photoreactive diazirine group within the bilayer may not correspond to its expected position based on the acyl chain length. researchgate.netnih.gov
| Factor | Influence on Yield | Influence on Positional Specificity |
|---|---|---|
| Intermediate Reactivity | High reactivity of carbene can lead to quenching by water, reducing yield. researchgate.net | Short carbene lifetime leads to high specificity. nih.gov |
| Membrane Environment | Hydrophobic core can protect intermediates from quenching, increasing yield. rsc.org | Alters pKa of acidic residues, biasing selectivity towards them. nih.gov |
| Acyl Chain "Backfolding" | May alter accessibility to protein targets, potentially affecting yield. | Significantly complicates interpretation of crosslinking location. nih.govresearchgate.netnih.gov |
| Light Exposure | Can be tuned to favor diazo-mediated reactions over carbene ones. researchgate.netdntb.gov.ua | Tuning exposure can enhance selectivity for polar residues. researchgate.netdntb.gov.ua |
Applications of Diazirino Pc in Advancing Chemical Biology Investigations
Elucidation of Protein-Lipid Interaction Architectures and Dynamics
The ability of Diazirino-PC to be incorporated into lipid bilayers and subsequently photoactivated makes it invaluable for mapping the interfaces between proteins and lipids. This has been instrumental in understanding how lipids influence protein function and localization.
Interrogating Integral Membrane Protein-Lipid Bilayer Associations
Integral membrane proteins are embedded within the lipid bilayer, and their function is intimately linked to the surrounding lipid environment. This compound, when integrated into the membrane, can be photoactivated to covalently crosslink to nearby integral membrane proteins. This crosslinking event captures transient or stable associations, allowing researchers to identify specific lipid-protein contact sites or regions of the protein that are in close proximity to the membrane core. Studies utilizing such probes have revealed how specific lipid compositions can stabilize or destabilize membrane protein structures and influence their conformational states, thereby modulating their activity.
Identification of Lipid-Mediated Protein-Protein Interaction Interfaces
Membrane proteins often form complexes, and these interactions can be modulated by lipids. This compound can be employed to identify protein-protein interaction interfaces that are mediated or stabilized by lipids. By labeling proteins within a lipid environment, researchers can capture protein complexes and then analyze the crosslinked products. If a lipid molecule is involved in bridging two proteins, the probe can potentially crosslink to both proteins in proximity to the lipid, indirectly revealing the lipid-mediated interface. This has provided insights into how specific lipid environments can promote or disrupt protein dimerization or oligomerization, crucial for signal transduction and protein assembly.
High-Resolution Mapping of Small Molecule-Binding Sites on Membrane Proteins
The precise mapping of binding sites for small molecules, such as drugs or signaling ligands, on membrane proteins is essential for understanding drug mechanisms and designing new therapeutics. This compound, when functionalized or used in conjunction with other probes, can aid in this process. By incorporating a photoactivatable diazirine group into a molecule that targets a specific binding pocket on a membrane protein, or by using this compound as a general membrane probe near a protein of interest, researchers can achieve covalent labeling of the binding site upon photoactivation. Subsequent analysis, often using mass spectrometry, can pinpoint the exact amino acid residues involved in the interaction, providing high-resolution structural information about ligand binding.
Probing Membrane Microdomains and Lateral Heterogeneities
Cellular membranes are not uniform but are organized into specialized regions, or microdomains, such as lipid rafts, which are enriched in specific lipids and proteins. These microdomains play critical roles in cellular signaling and organization. This compound can be used to investigate the composition and dynamics of these microdomains. By observing the preferential incorporation or crosslinking efficiency of this compound within specific membrane regions, researchers can infer the lipid composition and organization of these domains and identify proteins that preferentially reside or interact within them. This allows for the characterization of the local lipid environment and its influence on protein behavior in heterogeneous membrane landscapes.
Integration with Quantitative Analytical Platforms for Interaction Profiling
The power of this compound is further amplified when integrated with quantitative analytical techniques, particularly mass spectrometry-based proteomics. After photoactivation and crosslinking, the labeled proteins and peptides can be enriched and identified. Quantitative approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling, can be applied to compare interaction profiles under different conditions or between different cell types. This allows for the systematic profiling of protein-lipid interactions, identification of novel binding partners, and quantification of interaction strengths, providing a comprehensive view of the cellular interactome.
Coupling Photoaffinity Labeling with Mass Spectrometry (XL-MS) for Covalent Adduct Identification
Photoaffinity labeling (PAL) is a crucial strategy for identifying the binding partners of small molecules or for mapping protein-protein interactions (PPIs) within their native cellular context nih.govnih.gov. Diazirines serve as highly effective photophores in this approach due to their small size and high reactivity upon UV irradiation, typically around 350-365 nm iris-biotech.debeilstein-journals.orgenamine.net. Upon photoactivation, diazirines expel nitrogen gas to form highly reactive carbene intermediates. These carbenes can then insert into a wide range of chemical bonds, including C-H, N-H, O-H, and S-H bonds, thereby forming stable covalent adducts with proximal biomolecules beilstein-journals.orgnih.govnih.gov. This broad reactivity profile allows diazirine-based probes to engage with virtually any amino acid residue, offering a more comprehensive crosslinking capability compared to traditional chemical crosslinkers that are often limited to specific residues like lysine (B10760008) or cysteine nih.govbiorxiv.org.
The covalent adducts formed by diazirine photolysis are generally stable, facilitating subsequent analysis using mass spectrometry (MS) nih.gov. Crosslinking mass spectrometry (XL-MS) is a powerful technique that identifies protein-protein interactions by detecting crosslinked peptides nih.govbiorxiv.orgbiorxiv.orgnih.gov. By integrating diazirine-based photo-crosslinkers into XL-MS workflows, researchers can map PPIs with residue-level resolution, capture transient or rapid interactions, and study dynamic protein structures nih.govbiorxiv.org. Heterobifunctional crosslinkers, often featuring a diazirine moiety at one end and an amine-reactive group (like an N-hydroxysuccinimide ester) at the other, are particularly useful. The amine-reactive group can first "plant" the probe onto a target protein, ensuring the photo-crosslinking moiety is in proximity to potential interaction partners upon UV activation nih.govbiorxiv.orgnih.gov. While identifying photo-crosslinked products can be complex, advancements in MS instrumentation and data analysis, including the development of MS-cleavable crosslinkers, have significantly improved the feasibility of proteome-wide photo-XL-MS studies nih.govbiorxiv.orgnih.gov.
| Crosslinker Class/Example | Photoreactive Group | Secondary Reactive Group | Primary Application in XL-MS | Key Advantage/Feature |
| Diazirine-based | Diazirine | N/A | Protein-protein interaction mapping | Broad residue targeting, high reactivity, stable adducts |
| Heterobifunctional | Diazirine | NHS Ester | PPI mapping, residue-level resolution | "Plant-and-cast" strategy, amine reactivity for initial attachment |
| SDA (Succinimydil-4,4'-azipentanoate) | Diazirine | NHS Ester | PPI mapping, dynamic region analysis | Captures interactions in dynamic regions, high crosslink density |
Bioorthogonal Click Chemistry for Selective Enrichment and Visualization of Labeled Targets
A key strategy to enhance the utility of photoaffinity probes like this compound involves the incorporation of bioorthogonal functional groups, most commonly azides or alkynes, for subsequent "click" chemistry reactions nih.govmdpi.comlumiprobe.comjocpr.comactivemotif.com. Click chemistry refers to a set of highly efficient, selective, and biocompatible reactions that occur under mild physiological conditions without interfering with native biochemical processes nih.govmdpi.comjocpr.comactivemotif.comnih.gov. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage nih.govlumiprobe.com.
When this compound is designed to contain both a diazirine photophore and a click chemistry handle (e.g., an alkyne), it enables a powerful two-step approach. First, upon UV irradiation, the diazirine crosslinks the probe to its binding target(s). Subsequently, the incorporated azide (B81097) or alkyne handle on the crosslinked biomolecule can react with an azide- or alkyne-functionalized reporter molecule, respectively nih.goviris-biotech.deuu.nlnsf.gov. This reporter can be a fluorescent dye for direct visualization of the labeled target via microscopy, or a tag like biotin (B1667282) for affinity-based enrichment nih.govlumiprobe.comnih.govthermofisher.com. The biotinylation strategy, followed by capture with streptavidin-coated beads, allows for the selective isolation and purification of probe-modified proteins from complex biological samples, greatly aiding in the identification of low-abundance targets nih.govlumiprobe.com. The bioorthogonal nature of these reactions ensures that the labeling and detection steps are highly specific, minimizing background noise and enhancing the reliability of the results mdpi.comlumiprobe.comactivemotif.comnih.gov.
| Click Reaction Type | Bioorthogonal Tags | Reporter Group | Purpose | Key Benefit |
| CuAAC | Azide / Alkyne | Biotin | Selective Enrichment | Affinity purification of labeled targets |
| CuAAC | Azide / Alkyne | Fluorophore | Visualization | Direct imaging of labeled molecules |
| SPAAC | Azide / Alkyne | Fluorophore | Visualization | High efficiency labeling without copper catalyst |
Application in Proteomic and Lipidomic Approaches for Global Interaction Analysis
The integration of this compound into proteomic and lipidomic workflows allows for a comprehensive understanding of cellular interactions on a global scale. Proteomics, the large-scale study of proteins, is essential for deciphering biological processes and disease mechanisms nih.govwikipedia.org. By employing photo-XL-MS with diazirine-based probes, researchers can generate proteome-wide maps of protein-protein interactions, revealing complex cellular architectures and dynamics nih.govbiorxiv.orgbiorxiv.org. These methods can identify interactions involving intrinsically disordered regions and capture transient complexes that might be missed by other techniques biorxiv.org. The ability to perform photo-crosslinking in cellulo further enhances the physiological relevance of these studies biorxiv.org.
Lipidomics, the study of lipids and their roles in biological systems, is increasingly integrated with proteomics to understand lipid-protein interactions, which are fundamental to many cellular functions, particularly within membranes uu.nlmtoz-biolabs.comfrontiersin.orgcd-genomics.comcreative-proteomics.com. Photoactivatable lipid analogues, often incorporating diazirine moieties, are specifically designed to detect these interactions by covalently linking lipids to their proximal protein partners upon UV irradiation uu.nlnsf.gov. Subsequent analysis, often involving mass spectrometry and click chemistry for enrichment, can identify the specific proteins that interact with particular lipids uu.nl.
By combining these high-throughput approaches, researchers can gain a holistic view of cellular organization and function. For instance, studies integrating proteomics and lipidomics can elucidate how changes in lipid composition affect protein localization and function, or how specific protein complexes are organized within lipid environments frontiersin.orgfrontiersin.orgmdpi.com. This compound, with its dual capability for photo-crosslinking and subsequent click chemistry-based detection, is well-suited for such integrative studies, enabling the identification of both protein-protein and lipid-protein interaction networks across the entire proteome and lipidome.
| Probe Class/Application | Target Analysis | Key Findings/Applications | Methodology |
| Diazirine-based protein crosslinkers | Proteomics (PPIs) | Mapping protein interaction networks, studying dynamic regions, in cellulo crosslinking | Photo-XL-MS, LC-MS/MS |
| Photoactivatable lipid analogues | Lipidomics / Lipid-Protein Interactions | Identifying proteins interacting with specific lipids, studying membrane protein organization | Photo-crosslinking, Click Chemistry, LC-MS/MS |
| Integrated Proteomics & Lipidomics | Global cellular interactions | Comprehensive understanding of cellular mechanisms, disease biomarker discovery | Multi-omics analysis, LC-MS/MS |
Methodological Challenges and Analytical Considerations in Diazirino Pc Research
Impact of Diazirino-PC Structure on Membrane Incorporation and Conformational Behavior
The chemical structure of this compound significantly influences its behavior within biological membranes, impacting its incorporation efficiency and subsequent conformational dynamics. Research has indicated that the diazirine moiety, when incorporated into the lipid's alkyl chain, can lead to unexpected structural phenomena such as "backfolding" of the stearoyl chain towards the membrane interface researchgate.netnih.gov. This backfolding can restrict cross-linking events primarily to the headgroup region of the lipid bilayer, potentially limiting the scope of interactions that can be probed. This behavior is not unique to this compound and may represent a general challenge for membrane lipids with polar moieties integrated into their alkyl chains researchgate.netnih.gov. Understanding and accounting for this structural predisposition is crucial for designing experiments and interpreting the spatial resolution of identified cross-links. The miscibility of this compound with other membrane lipids, such as saturated phospholipids (B1166683) like DMPC, has been shown to be comparable to other modified lipids, suggesting that its incorporation into model membranes is generally feasible researchgate.netnih.gov.
Optimization of Photoactivation Parameters
Effective utilization of this compound relies on precise control over photoactivation parameters to generate the reactive carbene intermediate while minimizing damage to biological samples. The diazirine group is typically activated by UV light, with wavelengths around 350 nm being commonly employed nih.govresearchgate.net. Optimization involves selecting the appropriate wavelength, duration, and intensity of irradiation.
Wavelength: While UV-A light (315-400 nm) is generally preferred for diazirines to avoid excessive damage to biomolecules compared to shorter UV wavelengths, the precise optimal range can depend on the specific diazirine structure and the biological context nih.govresearchgate.netnih.gov.
Duration and Intensity: The duration and intensity of light exposure must be carefully balanced. Insufficient exposure may lead to low cross-linking yields, while excessive exposure can cause photodegradation of the probe or damage to cellular components, potentially leading to non-specific labeling or loss of biological integrity nih.govnih.gov. Studies have shown that diazirine signals can diminish significantly within seconds of UV-A irradiation, necessitating rapid capture of the reactive intermediate nih.gov.
Strategies for Minimizing Non-Specific Covalent Adduct Formation and Off-Target Reactivity
A significant challenge in photoaffinity labeling is ensuring that the reactive intermediate generated from this compound selectively targets the intended binding partners, rather than reacting indiscriminately with other cellular components. Strategies to mitigate non-specific covalent adduct formation include:
Probe Design: Careful design of the probe, including the positioning of the diazirine moiety and the nature of the affinity ligand, can influence specificity nih.govresearchgate.net. For instance, modifications to the diazirine structure, such as incorporating ring strain (e.g., cyclobutane (B1203170) diazirines), have been explored to alter reactivity profiles and potentially reduce pH-dependent labeling of acidic residues researchgate.net.
Experimental Conditions: Optimizing buffer conditions, temperature, and minimizing incubation times prior to photoactivation can help reduce non-specific reactions nih.govbiorxiv.org. For example, some diazirine probes might show increased reactivity or instability under certain conditions, leading to labeling even in the absence of UV irradiation researchgate.net.
Control Experiments: Rigorous control experiments, including samples treated with the probe but not irradiated, or samples treated with an inactive analogue, are essential to identify and quantify non-specific labeling events nih.gov.
Diazirines generate carbenes upon photolysis, which are highly reactive and can insert into C-H or N-H bonds nih.govresearchgate.net. While this reactivity is beneficial for capturing interactions, it also necessitates careful control to prevent unwanted side reactions. Compared to azides, which form nitrenes, diazirines are often considered advantageous due to the carbene intermediate's generally higher reactivity and fewer parasitic side reactions, though nitrenes can be less reactive and prone to rearrangement nih.govnih.gov.
Advanced Mass Spectrometry Data Analysis for Cross-Linked Peptide/Lipid Identification
Identifying the specific molecules that this compound has covalently bound to requires sophisticated analytical techniques, primarily mass spectrometry (MS). The process involves detecting and characterizing the mass shift introduced by the cross-linked probe.
MS/MS Fragmentation: After photoactivation and potential enzymatic digestion (e.g., with trypsin), the resulting peptides or peptide-lipid adducts are analyzed by MS/MS. Different fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), can be employed. Studies comparing these methods for cross-linked peptides suggest that HCD often provides a good balance of peptide-spectrum-matches (PSMs) and identified links, while CID can be complementary, and ETD-based methods (ETciD, EThcD) may offer better sequence coverage and cross-link site precision rappsilberlab.org. The choice of fragmentation strategy can significantly impact the confidence and completeness of cross-link identification.
Data Interpretation: Analyzing MS data for cross-linked products requires specialized software capable of identifying modified peptides and quantifying the mass shifts. Identifying peptide-lipid cross-links adds another layer of complexity, requiring methods that can accurately detect and fragment these hybrid molecules researchgate.netnih.gov. The presence of lipid fragments alongside peptide fragments in MS/MS spectra can confirm a lipid-protein cross-link.
Comparative Analysis with Alternative Photoaffinity Labeling Chemistries
This compound's utility is often assessed in comparison to other photoaffinity labeling chemistries, most notably azides and benzophenones.
Diazirines vs. Azides: Diazirines generate carbenes, which are generally more reactive and less prone to unwanted rearrangements than the nitrenes formed from azides nih.govnih.gov. Azides can also be reduced to amines by thiols, a potential complication nih.gov. However, azides are often smaller and can be more compatible with applications where steric bulk is a concern nih.gov. Diazirines typically require UV-A light (around 350 nm), while some azides may require shorter wavelengths, potentially causing more biological damage nih.govnih.gov. Diazirines have also been reported to have fewer degradation products and higher cross-linking yields in some applications compared to azides researchgate.netnih.gov.
Diazirines vs. Benzophenones: Benzophenones, upon irradiation, form triplet diradicals. They are activated by longer wavelengths (e.g., 320 nm) compared to diazirines, which can reduce the risk of damaging biomolecules nih.govnih.gov. Benzophenones are also generally stable and easy to prepare nih.gov. However, they often require longer irradiation periods, which can increase the likelihood of non-specific labeling nih.gov. Diazirines, by contrast, offer rapid carbene generation.
While both azide (B81097) and diazirine-modified lipids have demonstrated utility in studying protein-lipid interactions, this compound offers advantages such as fewer degradation products and higher cross-linking yields, albeit with the noted challenge of alkyl chain backfolding researchgate.netnih.gov.
Future Trajectories and Emerging Paradigms in Diazirino Pc Research
Design and Synthesis of Next-Generation Diazirino-PC Probes with Enhanced Properties
The efficacy of a photoaffinity labeling experiment hinges on the properties of the chemical probe. The diazirine group is favored for its small size, which minimizes perturbation to the parent molecule's biological activity. nih.gov However, the design and synthesis of next-generation this compound probes are focused on introducing enhanced properties to address more sophisticated biological inquiries.
Future design strategies will likely concentrate on several key areas:
Wavelength-Specific Activation: Developing diazirine analogs that can be activated by longer, less phototoxic wavelengths of light (i.e., red-shifted activation). This would enable deeper tissue penetration and reduce cellular damage, facilitating in vivo applications.
Multi-functional Probes: Incorporating multiple functionalities into a single probe, such as a reporter tag (e.g., fluorophore, biotin) and a bio-orthogonal handle for secondary ligation, in addition to the diazirine moiety. This allows for multi-modal detection and analysis of crosslinked complexes.
Controlled Reactivity: Fine-tuning the electronic properties of the diazirine ring to modulate the reactivity and insertion preference of the resulting carbene. This could lead to probes with enhanced selectivity for certain types of C-H bonds or other functional groups, providing more specific interaction data.
Minimal Perturbation Designs: The placement of the diazirine group within the probe molecule is critical. Synthetic strategies continue to be refined to allow for precise installation of the diazirine at various positions, ensuring that the probe's intrinsic activity is minimally affected. nih.gov
The synthesis of these advanced probes requires sophisticated organic chemistry techniques, often involving the late-stage introduction of the sensitive diazirine group to avoid its degradation under harsh reaction conditions. nih.gov
| Incorporation Strategy | Description | Advantage | Challenge |
|---|---|---|---|
| Appended | The diazirine group is attached to the core molecule via a linker arm. | Synthetically straightforward; preserves the core structure's integrity. | The linker may introduce steric hindrance or alter the binding mode. |
| Replacement | A functional group in the parent molecule (e.g., a methyl group) is replaced with a diazirine-containing group. | Can be minimally perturbing if the replaced group is of a similar size. | Requires careful consideration of the replaced group's role in binding. |
| Nested | The diazirine is integrated directly into the core scaffold of the molecule. | Offers the least structural perturbation. | Synthetically most challenging; may alter the electronic properties of the core. |
Synergistic Application with Cryo-Electron Microscopy and Other Structural Biology Modalities for Molecular Insight
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, allowing for the high-resolution visualization of large and dynamic macromolecular complexes. nih.govnih.gov A significant challenge in studying such systems is capturing transient or weak interactions that are critical for their function. researchgate.netbiorxiv.org The synergistic use of this compound probes with cryo-EM presents a powerful solution to this problem.
By covalently "trapping" interacting partners in a specific functional state, this compound probes can stabilize transient complexes, making them amenable to structural analysis by cryo-EM. This integrated approach allows researchers to obtain high-resolution snapshots of molecular interactions as they occur in a biological context. The workflow involves treating a biological sample with the this compound probe, photo-crosslinking to capture the interaction, purifying the resulting covalent complex, and then subjecting it to cryo-EM analysis. nih.gov This can reveal the precise binding interface and any conformational changes that occur upon interaction, providing unparalleled molecular insight.
| Step | Procedure | Objective |
|---|---|---|
| 1. Probe Incubation | Introduce the this compound probe to the biological system (e.g., cells, purified proteins). | Allow the probe to bind to its specific target(s). |
| 2. Photo-Crosslinking | Irradiate the sample with UV light at the appropriate wavelength. | Covalently link the probe to its interacting partners. |
| 3. Complex Purification | Isolate the covalently crosslinked biomolecular complexes using affinity purification. | Obtain a homogenous sample for structural analysis. |
| 4. Cryo-EM Grid Preparation | Apply the purified complex to an EM grid and rapidly freeze it in liquid ethane. | Vitrify the sample, preserving its native structure. |
| 5. Data Collection & Processing | Acquire images using a transmission electron microscope and process them computationally. lbl.gov | Generate a high-resolution 3D density map of the complex. |
| 6. Model Building | Fit atomic models into the cryo-EM map. | Determine the atomic structure of the interacting molecules at the binding interface. |
Integration with Advanced Imaging Techniques for Spatiotemporal Resolution (e.g., DNP-MRI beyond initial 15N2-diazirine examples)
Visualizing biomolecular interactions within the complex, crowded environment of a living cell requires advanced imaging techniques with high spatiotemporal resolution. nih.govdvrphx.comnih.gov While fluorescence microscopy is widely used, techniques like Magnetic Resonance Imaging (MRI) offer unique advantages, such as the ability to image deep within tissues non-invasively. ucsf.edu A major limitation of conventional MRI is its low sensitivity. nih.govresearchgate.net
Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the sensitivity of MRI, enabling imaging at much higher spatial resolutions. nih.govsemanticscholar.org Recent advancements have demonstrated DNP-enhanced MRI with isotropic resolution down to 1.7 μm. nih.govresearchgate.netsemanticscholar.org The future integration of this compound technology with DNP-MRI holds immense promise. By designing probes containing hyperpolarizable nuclei (beyond the initial examples using ¹⁵N₂-diazirine), it may become possible to image the precise location and concentration of probe-target interactions within cells and tissues. This would provide a dynamic, four-dimensional map of molecular interactions, offering profound insights into cellular signaling pathways and disease mechanisms.
| Imaging Technique | Typical Spatial Resolution | Key Advantage for this compound applications |
|---|---|---|
| Confocal Fluorescence Microscopy | ~200 nm | High sensitivity for fluorescently tagged probes. |
| Super-Resolution Microscopy (e.g., STED, PALM) | 10-50 nm | Enables visualization of interactions at the nanoscale. |
| Conventional MRI | >100 µm | Non-invasive, deep tissue imaging. |
| DNP-Enhanced MRI | ~1-3 µm | Combines non-invasiveness with significantly improved resolution. nih.govresearchgate.net |
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of this compound Interactions
The rational design of effective this compound probes can be greatly accelerated by computational methods. researchgate.net Computational chemistry and molecular dynamics (MD) simulations provide powerful tools for predicting and understanding how these probes interact with their biological targets at an atomic level. nih.govnih.govresearchgate.net
MD simulations can model the dynamic behavior of a probe binding to its target protein, revealing the most likely binding poses and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the pre-crosslinking complex. nih.gov This information is invaluable for optimizing the probe's structure to enhance binding affinity and specificity. Furthermore, quantum mechanics (QM) calculations can be employed to model the photochemical activation of the diazirine and the subsequent carbene insertion reaction. nih.govthequantuminsider.com This can help predict the likely sites of covalent modification on the target protein, guiding the interpretation of experimental mass spectrometry data. This predictive modeling approach not only aids in the design of new probes but also provides a deeper mechanistic understanding of the crosslinking process itself. chpc.ac.zarsc.org
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding pose of the probe in the target's active site. | Binding affinity; key non-covalent interactions. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the probe-target complex over time. youtube.com | Conformational stability; solvent accessibility of the diazirine. |
| Quantum Mechanics (QM) | Modeling the electronic structure changes during photoactivation and carbene insertion. | Reaction pathways; activation energies; regioselectivity of crosslinking. |
| Hybrid QM/MM | Combining QM (for the reactive center) and MM (for the protein environment) to model the reaction in situ. | Accurate prediction of crosslinking sites within the protein context. |
High-Throughput Screening and Systems Chemical Biology Approaches Leveraging this compound Technology
Understanding the complex network of interactions that govern cellular function is the central goal of systems biology. beilstein-institut.de Chemical genetics, which uses small molecules to perturb and study biological systems, is a key component of this endeavor. nih.gov this compound technology is uniquely suited for integration into high-throughput screening (HTS) platforms to accelerate target identification and elucidation of a drug's mechanism of action on a proteome-wide scale. nih.govnih.gov
An HTS campaign could involve screening a large library of this compound-derivatized compounds against a cellular lysate or live cells to identify molecules that covalently label a specific protein of interest. ox.ac.uk Conversely, a single this compound probe based on a known drug could be used to identify its complete target profile, including both primary targets and off-target interactions, which are often responsible for adverse effects. iu.edu The covalent and permanent nature of the tag provided by the this compound probe makes it a robust tool for target pull-down and identification via mass spectrometry. This approach, when applied at a systems level, can rapidly generate vast datasets on protein-ligand interactions, helping to build more comprehensive models of cellular networks and accelerate the drug discovery process. beilstein-institut.de
| Phase | Action | Technology/Method |
|---|---|---|
| 1. Library Plating | Dispense a library of unique this compound compounds into microtiter plates. | Robotic liquid handling. |
| 2. Incubation | Add cell lysate or live cells to each well. | Automated incubators. |
| 3. Photo-Crosslinking | Irradiate plates with UV light. | High-throughput UV irradiation device. |
| 4. Lysis & Affinity Capture | Lyse cells and use an affinity tag on the probes (e.g., biotin) to capture crosslinked proteins. | Streptavidin-coated magnetic beads. |
| 5. Protein Identification | Digest captured proteins and analyze peptides by mass spectrometry. | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). |
| 6. Data Analysis | Identify proteins that were specifically labeled by each probe. | Bioinformatics software. |
Q & A
Q. How can researchers ensure reproducibility when sharing this compound experimental protocols?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document batch-specific purity metrics (HPLC traces, NMR spectra) in supplementary materials. Use electronic lab notebooks with version control for protocol updates .
Literature & Knowledge Gaps
Q. What systematic review frameworks are suitable for identifying gaps in this compound applications across membrane biology studies?
- Methodological Answer : Use PICO (Population: Lipid bilayers; Intervention: this compound cross-linking; Comparison: Alternative probes; Outcome: Interaction mapping) to structure literature searches. Employ tools like Covidence for screening and data extraction. Highlight understudied areas (e.g., in vivo toxicity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
